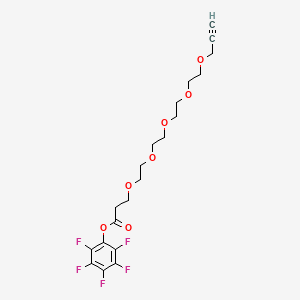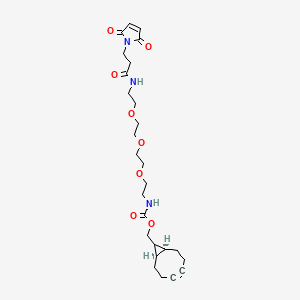
endo-BCN-PEG3-mal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
endo-BCN-PEG3-mal, also known as endo-bicyclo[6.1.0]non-4-yne-polyethylene glycol-maleimide, is a polyethylene glycol-based PROTAC linker. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and in click chemistry reactions. The compound contains a bicyclo[6.1.0]non-4-yne (BCN) group and a maleimide group, which allows it to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG3-mal involves multiple steps, starting from the preparation of the BCN group and the polyethylene glycol (PEG) chain. The BCN group is typically synthesized through a series of cycloaddition reactions, while the PEG chain is prepared through polymerization. The final step involves the conjugation of the BCN group with the PEG chain and the maleimide group under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatography techniques and characterized using spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions: endo-BCN-PEG3-mal primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a catalyst, making it suitable for bioconjugation applications .
Common Reagents and Conditions: The SPAAC reaction involves the use of azide-containing molecules as reagents. The reaction is typically carried out in aqueous or organic solvents at room temperature. The major product formed from this reaction is a stable triazole linkage .
Applications De Recherche Scientifique
Chemistry: In chemistry, endo-BCN-PEG3-mal is used as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that can selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is used for bioconjugation applications. The compound’s ability to form stable triazole linkages with azide-containing biomolecules makes it useful for labeling and tracking proteins, nucleic acids, and other biomolecules .
Medicine: In medicine, this compound is used in the development of targeted therapy drugs. PROTACs synthesized using this compound can selectively degrade disease-causing proteins, offering a promising approach for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications. Its ability to form stable linkages with other molecules makes it useful for creating complex molecular architectures .
Mécanisme D'action
endo-BCN-PEG3-mal exerts its effects through the formation of stable triazole linkages with azide-containing molecules. The BCN group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide groups, resulting in the formation of a triazole ring. This reaction is highly efficient and does not require a catalyst, making it suitable for various bioconjugation applications .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- BCN-PEG3-Mal: Similar to endo-BCN-PEG3-mal, this compound contains a BCN group and a maleimide group linked through a PEG chain .
- endo-BCN-PEG3-Gly: This compound features a BCN group, a PEG3 linker, and a glycine residue .
Uniqueness: this compound is unique due to its high reactivity and efficiency in SPAAC reactions. Its ability to form stable triazole linkages without the need for a catalyst makes it highly suitable for bioconjugation and PROTAC synthesis applications .
Propriétés
Formule moléculaire |
C26H37N3O8 |
|---|---|
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H37N3O8/c30-23(9-12-29-24(31)7-8-25(29)32)27-10-13-34-15-17-36-18-16-35-14-11-28-26(33)37-19-22-20-5-3-1-2-4-6-21(20)22/h7-8,20-22H,3-6,9-19H2,(H,27,30)(H,28,33)/t20-,21+,22? |
Clé InChI |
ZZRUYTQNTVMKLG-CBQGHPETSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
SMILES canonique |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



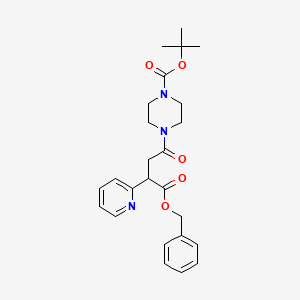

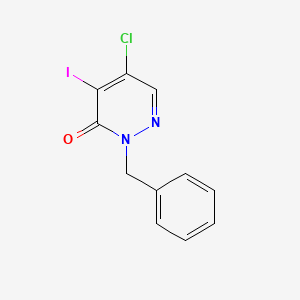
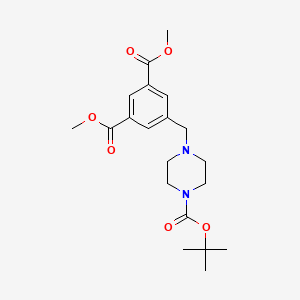
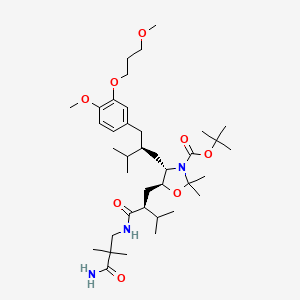

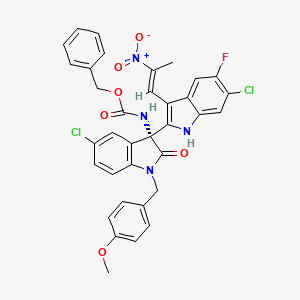
![tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B11828976.png)

![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)

![2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole](/img/structure/B11829013.png)
